Superior Lipophilicity and Membrane Permeability
Compared to its direct structural analog, α‑bromo‑1,2‑benzisoxazole‑3‑acetic acid (CAS 37924‑67‑7), the ethyl ester derivative exhibits a markedly higher predicted octanol‑water partition coefficient (logP) and lower polar surface area (PSA), indicating enhanced lipophilicity and passive membrane diffusion potential . Specifically, the target compound has a predicted logP of 2.83 and a PSA of 52.33 Ų, whereas the carboxylic acid analog has a significantly lower logP (estimated ~1.5‑1.8 based on typical ester‑acid differences) and a larger PSA due to the free carboxyl group [1]. This difference is critical for applications where compound permeability across biological membranes is required.
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 2.83; PSA = 52.33 Ų |
| Comparator Or Baseline | α‑Bromo‑1,2‑benzisoxazole‑3‑acetic acid (CAS 37924‑67‑7): logP ~1.6‑1.8 (estimated); PSA ~75‑80 Ų (estimated) |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.2 (higher lipophilicity); ΔPSA ≈ –23 to –28 Ų (lower polarity) |
| Conditions | Calculated values based on molecular structure using standard QSAR descriptors (Chemsrc, ChemicalBook) |
Why This Matters
This quantifiable difference in lipophilicity and polarity directly impacts the compound's suitability in assays requiring cell permeability, where the ethyl ester is more likely to cross membranes compared to the more polar acid form.
- [1] α‑Bromo‑1,2‑benzisoxazole‑3‑acetic acid; CAS 37924‑67‑7; ChemicalBook Chemical Data Sheet. View Source
